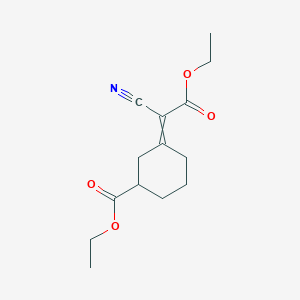
(Z)-3-(1-ciano-2-etoxi-2-oxoetilidene)ciclohexanocarboxilato de etilo
Descripción general
Descripción
“(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate” is a chemical compound with the molecular formula C12H19N4O4 . It has a molecular weight of 428.27 g/mol . The compound is used as a coupling reagent in peptide synthesis .
Chemical Reactions Analysis
The compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.27 g/mol . Other specific physical and chemical properties are not provided in the available resources.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza como reactivo de acoplamiento en la síntesis de péptidos . La síntesis de péptidos es un proceso fundamental en bioquímica, que se utiliza para crear péptidos, que son los bloques de construcción de las proteínas. Este compuesto puede facilitar la formación de enlaces peptídicos, que unen aminoácidos individuales en una cadena peptídica.
Síntesis en Fase de Solución
Además de la síntesis de péptidos, este compuesto es adecuado para la síntesis en fase de solución . La síntesis en fase de solución es un método de síntesis química en el que todos los reactivos están en la misma fase, generalmente líquida, lo que permite una fácil mezcla y monitoreo de la reacción.
Síntesis en Fase Sólida
Este compuesto también se puede utilizar en la síntesis en fase sólida . En la síntesis en fase sólida, uno de los reactivos está unido a un soporte insoluble, lo que permite una fácil separación del producto de los materiales de partida no reaccionados y los subproductos.
Monitoreo Visual o Colorimétrico de la Reacción
El compuesto se puede utilizar en el monitoreo visual o colorimétrico de la reacción . Esto significa que el progreso de la reacción se puede monitorear visualmente, a menudo a través de un cambio de color, lo que puede ser particularmente útil en entornos educativos o cuando se necesitan resultados rápidos y cualitativos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be used as a coupling reagent in peptide synthesis .
Mode of Action
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate interacts with its targets by mediating coupling reactions. This compound is suitable for both solution phase and solid phase peptide synthesis .
Pharmacokinetics
It is soluble in dmf (dimethylformamide), which suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it is known to be sensitive to air and moisture . Therefore, it should be stored away from air, heat, water, and oxidizing agents to maintain its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with morpholino-methylene and dimethyl-ammonium hexafluorophosphate, which are crucial in peptide synthesis . The nature of these interactions involves the formation of stable complexes that facilitate biochemical processes.
Cellular Effects
The effects of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of morpholines, which are essential components in biologically active molecules and pharmaceuticals . This modulation can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with morpholino-methylene and dimethyl-ammonium hexafluorophosphate is a key example of its molecular mechanism . These interactions result in the formation of stable complexes that drive biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . High doses can result in toxicity and adverse reactions.
Metabolic Pathways
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function within the cell, influencing its overall biochemical impact.
Propiedades
IUPAC Name |
ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDUXURUYRVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

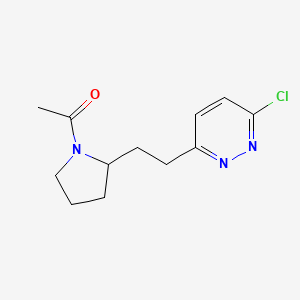
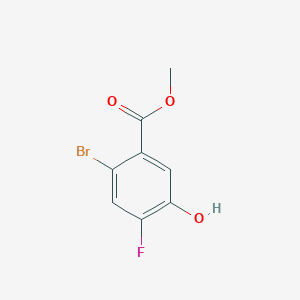
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
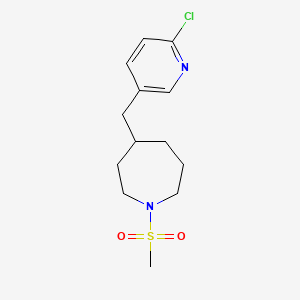
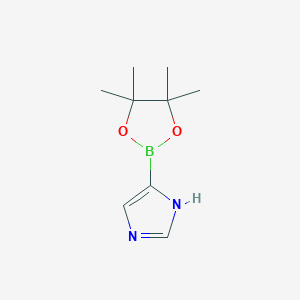
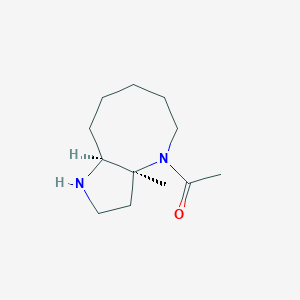
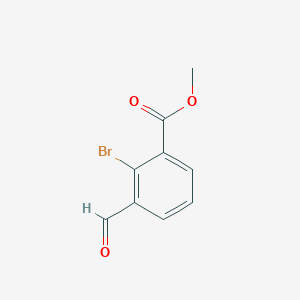

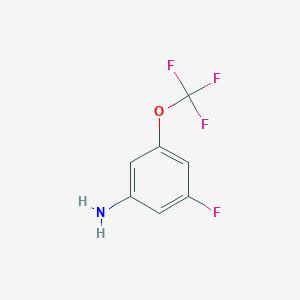
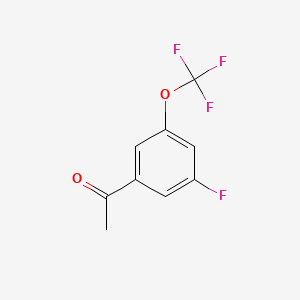
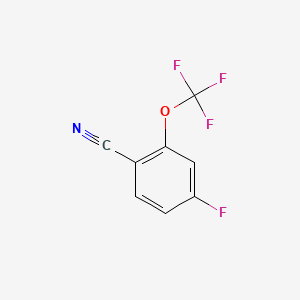
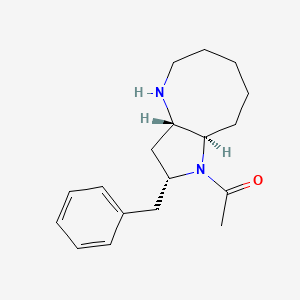
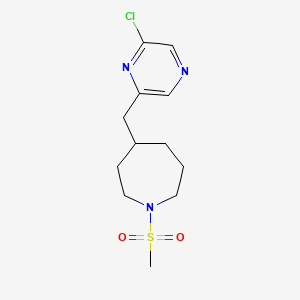
![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)